molecular formula C10H6F2O3 B6205941 3-(2,6-difluorophenyl)oxolane-2,5-dione CAS No. 1528461-10-0

3-(2,6-difluorophenyl)oxolane-2,5-dione

Cat. No. B6205941
CAS RN: 1528461-10-0
M. Wt: 212.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)oxolane-2,5-dione (3-DFO) is an important organic compound that has been widely researched for its numerous applications in scientific research and laboratory experiments. It is a versatile compound that can be used in various fields, including organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

3-(2,6-difluorophenyl)oxolane-2,5-dione has a wide range of applications in scientific research. It has been used as a substrate for various enzymes, such as cytochrome P450, to study their catalytic activity. It has also been used as a model compound for the study of drug metabolism and the development of new drugs. In addition, 3-(2,6-difluorophenyl)oxolane-2,5-dione has been used in the synthesis of various other compounds, such as 2-fluoro-3-hydroxybenzoic acid, which has been used in the synthesis of drugs.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)oxolane-2,5-dione is not well understood. However, it is believed that the compound acts as a substrate for various enzymes, such as cytochrome P450. It is also believed that the compound is metabolized by the enzymes to form various metabolites, which then have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-difluorophenyl)oxolane-2,5-dione are not well understood. However, it is believed that the compound has the ability to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to a decrease in the production of certain metabolites. In addition, 3-(2,6-difluorophenyl)oxolane-2,5-dione has been shown to have an anti-inflammatory effect and to reduce the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(2,6-difluorophenyl)oxolane-2,5-dione has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a versatile compound that can be used in various fields, including organic synthesis, drug delivery, and biochemistry. However, there are some limitations to using 3-(2,6-difluorophenyl)oxolane-2,5-dione in laboratory experiments. For example, the compound has a short half-life, which can make it difficult to measure its effects in experiments.

Future Directions

There are several potential future directions for 3-(2,6-difluorophenyl)oxolane-2,5-dione research. For example, further research could be done to better understand the mechanism of action of the compound and its biochemical and physiological effects. In addition, research could be done to develop new methods for synthesizing 3-(2,6-difluorophenyl)oxolane-2,5-dione and to explore its potential applications in other fields, such as drug delivery and biochemistry. Finally, research could be done to explore the potential of using 3-(2,6-difluorophenyl)oxolane-2,5-dione in combination with other compounds to create more effective drugs.

Synthesis Methods

3-(2,6-difluorophenyl)oxolane-2,5-dione is synthesized through a multi-step synthesis process. The first step involves the reaction of 2,6-difluorobenzaldehyde with oxalyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces 2,6-difluorobenzoyl chloride, which is then reacted with 2-hydroxy-5-methylpyridine in the presence of a base to form 3-(2,6-difluorophenyl)oxolane-2,5-dione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,6-difluorophenyl)oxolane-2,5-dione involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate to form 3-(2,6-difluorophenyl)but-2-enoic acid, which is then cyclized with acetic anhydride to yield the target compound.", "Starting Materials": ["2,6-difluorobenzaldehyde", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "sulfuric acid", "water"], "Reaction": ["Step 1: Dissolve 2,6-difluorobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the acid. Extract the product with ethyl acetate and wash with water.", "Step 3: Combine the crude product with acetic anhydride (2.0 equiv) and heat the mixture at reflux for 2-3 hours.", "Step 4: Cool the reaction mixture to room temperature and add water to hydrolyze the excess acetic anhydride. Extract the product with ethyl acetate and wash with water.", "Step 5: Purify the product by column chromatography to obtain 3-(2,6-difluorophenyl)oxolane-2,5-dione as a white solid."] }

CAS RN

1528461-10-0

Molecular Formula

C10H6F2O3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.